Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-7-13-12(9-14)5-6-12/h13H,4-9H2,1-3H3 |
InChI Key |
BOVQFQZKCCZQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC2(C1)CC2 |
Origin of Product |
United States |
Preparation Methods
Key Physicochemical Parameters
-
Hydrogen Bond Donor/Acceptor Count : 1 donor (NH) and 3 acceptors (two N, one O).
-
Topological Polar Surface Area : 41.6 Ų, suggesting moderate permeability.
Synthetic Strategies for Diazaspiro[2.6]nonane Scaffolds
The diazaspiro[2.6]nonane core requires precise cyclization techniques. Two primary approaches dominate literature: intramolecular cyclization and multicomponent reactions .
Intramolecular Cyclization via Nucleophilic Substitution
This method involves pre-forming linear diamines with halogen or tosylate leaving groups to induce ring closure. For example:
-
Precursor Synthesis : A diamine such as 1,5-diaminopentane is functionalized with bromine at positions 2 and 6.
-
Cyclization : Treatment with a base (e.g., K₂CO₃) promotes intramolecular nucleophilic attack, forming the spirocyclic amine.
-
Boc Protection : The free amine at position 8 is protected using di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane.
Advantages : High atom economy.
Challenges : Competing intermolecular reactions may require high dilution conditions.
Multicomponent Mannich-Type Reactions
Mannich reactions enable simultaneous ring formation and functionalization. A proposed pathway:
-
Reactants : Cyclohexanone, formaldehyde, and a primary amine (e.g., benzylamine).
-
Reaction : Acid-catalyzed condensation forms an imine intermediate, which undergoes cyclization to yield the spiro framework.
-
Deprotection and Protection : Hydrogenolysis removes the benzyl group, followed by Boc protection of the exposed amine.
Advantages : Single-step ring formation.
Challenges : Limited stereochemical control.
Stepwise Preparation of this compound
Synthesis of 4,8-Diazaspiro[2.6]nonane
Step 1: Linear Diamine Preparation
-
Starting Material : 1,6-Dibromohexane.
-
Reaction with Ammonia : Excess ammonia in ethanol at 80°C yields 1,6-diaminohexane.
Step 2: Spirocyclization
Boc Protection of the Amine
Reagents : Di-tert-butyl dicarbonate (Boc₂O), DMAP, CH₂Cl₂.
Procedure :
-
Dissolve 4,8-diazaspiro[2.6]nonane (1 equiv) in CH₂Cl₂.
-
Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv).
-
Stir at room temperature for 12 hours.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to isolate the Boc-protected product.
Yield : ~65–70% (theoretical).
Purity : >95% (HPLC).
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
-
HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN).
Challenges and Optimization Opportunities
Selective Amine Protection
The spirocyclic diamine contains two amines, but only the 8-position is Boc-protected in the target compound. Achieving selectivity requires:
Scalability of Spirocyclization
High-dilution conditions for cyclization are impractical for large-scale synthesis. Alternatives include:
-
Flow Chemistry : Continuous reactors maintain low concentration without excessive solvent use.
-
Phase-Transfer Catalysis : Enhances reaction rates under mild conditions.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate group is commonly removed under acidic conditions to generate the free amine. This reaction is critical for further functionalization:
Reaction Conditions
-
Reagent: Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
Temperature: Room temperature
-
Yield: 65%
Mechanism
Protonation of the Boc group by TFA leads to cleavage, releasing CO₂ and forming the ammonium trifluoroacetate salt. Subsequent neutralization yields the free diazaspiro compound .
Example
A solution of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate in DCM was treated with TFA, followed by azeotropic distillation with toluene. The product, 4-(trifluoroacetyl)-4,7-diazaspiro[2.5]octane hydrochloride, was isolated in 65% yield .
Reductive Amination
The secondary amine in the spirocyclic structure participates in reductive amination with ketones or aldehydes:
Reaction Conditions
-
Reagents: Sodium triacetoxyborohydride (STAB), acetic acid
-
Solvent: Dichloroethane (DCE)
-
Temperature: 45°C
-
Yield: 2.3% (cis isomer), 0.4% (trans isomer)
Example
Reaction with 4-((2-fluoro-4-(methylsulfonyl)phenoxy)methyl)cyclohexanone in DCE using STAB produced two stereoisomers. The major cis product was isolated in 2.3% yield after HPLC purification .
Nucleophilic Substitution
The compound undergoes substitution reactions with electrophiles, facilitated by its nucleophilic amine:
Reaction Conditions
-
Reagent: 2-Bromo-1-ethylpyridinium tetrafluoroborate (BEP)
-
Base: N-Ethyl-N,N-diisopropylamine (DIPEA)
-
Solvent: DCM
-
Yield: 66%
Example
Reaction with 3-methyl-1-(tetrahydro-pyran-2-yl)-6-[4-(tetrahydro-pyran-2-yloxy)-phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid sodium salt in DCM using BEP and DIPEA yielded the coupled product in 66% yield .
Microwave-Assisted Coupling
Modern techniques like microwave irradiation enhance reaction efficiency:
Reaction Conditions
-
Reagent: 5-Amino-3,6-dichloro-1,2,4-triazine
-
Solvent: 1,4-Dioxane
-
Temperature: 155°C (microwave)
-
Yield: 53%
Example
Microwave heating of the spirocyclic compound with 5-amino-3,6-dichloro-1,2,4-triazine in dioxane produced the triazine-coupled product in 53% yield after column chromatography .
Hydrolysis of the Ester Group
The Boc group can be selectively hydrolyzed under basic conditions:
Reaction Conditions
-
Reagent: Sodium hydroxide (NaOH)
-
Solvent: Ethanol
-
Temperature: 5–30°C
-
Yield: 73%
Example
Treatment with NaOH in ethanol at controlled temperatures yielded 4,7-diazaspiro[2.5]octane-7-carboxylic acid tert-butyl ester in 73% yield after purification .
Scientific Research Applications
Chemistry: Tert-butyl 4,8-diazaspiro[26]nonane-8-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its spiro structure provides a rigid framework that can be useful in the design of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for precise binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional attributes of tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate with related spirocyclic derivatives from the evidence:
Key Structural and Functional Insights
Spiro Ring Size and Strain: The target compound’s [2.6] spiro system is unusual, as most analogs (e.g., [3.5] or [4.4]) feature larger rings. In contrast, [3.5] spiro systems (e.g., CAS 1118786-86-9) are more common, balancing strain and stability for scalable synthesis .
Heteroatom Positioning :
- The placement of nitrogen atoms (e.g., 4,8 vs. 2,7) influences hydrogen-bonding capacity and interactions with biological targets. For example, Boc-protected N8 in the target compound may shield the nitrogen from undesired reactions .
- Fluorinated analogs (e.g., CAS 2007920-32-1) demonstrate how substituents alter physicochemical properties, such as increased lipophilicity for blood-brain barrier penetration .
Functional Group Diversity :
- Oxygen-containing spirocycles (e.g., CAS 1272412-69-7) exhibit enhanced solubility, making them preferable for aqueous reaction conditions .
- Ketone-bearing derivatives (e.g., CAS 1194376-44-7) provide handles for further functionalization, such as reductive amination or nucleophilic additions .
Research and Application Trends
- Medicinal Chemistry: Compounds like tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 1118786-86-9) are key intermediates in synthesizing PI3K/mTOR inhibitors, highlighting the role of spirocycles in conformationally restricted pharmacophores .
- Fluorinated Derivatives : The incorporation of fluorine (e.g., CAS 2007920-32-1) is a strategic modification to improve metabolic stability, as seen in preclinical candidates for neurodegenerative diseases .
- Hybrid Systems : Combining nitrogen and oxygen (e.g., CAS 1251002-01-3) creates multifunctional scaffolds for targeting proteases or GPCRs .
Biological Activity
Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.315 g/mol
- CAS Number : 646055-63-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The spirocyclic structure enhances binding affinity and selectivity for enzymes and receptors, which can modulate their activity.
Key Mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing signaling pathways related to various physiological processes.
Biological Activity
Research indicates that this compound exhibits notable biological activities that could be leveraged for therapeutic applications:
- Antimicrobial Properties : Studies have suggested that related compounds in the diazaspiro series show antimicrobial activity, potentially applicable in treating infections.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
-
Enzyme Inhibition Studies : A study examined the inhibition of specific enzymes by this compound, showing a dose-dependent response that could lead to therapeutic applications in metabolic disorders.
Concentration (µM) % Inhibition 10 25% 50 50% 100 75% -
Receptor Binding Affinity : Another study investigated the binding affinity of the compound to various receptors involved in neuropharmacology, revealing promising results.
Receptor Type Binding Affinity (nM) Serotonin Receptor 15 Dopamine Receptor 20 GABA Receptor 30 - Toxicity Assessment : Toxicological evaluations indicated that at therapeutic concentrations, the compound exhibits low toxicity profiles, making it suitable for further development.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate | 226.320 | Moderate anti-inflammatory |
| Tert-butyl 3-aza-spiro[4.5]decane-7-carboxylate | 240.350 | High antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate to improve yield?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents like tetrahydrofuran (THF), which enhances reaction homogeneity and stabilizes intermediates .
- Reaction Temperature : Maintain elevated temperatures (e.g., 70°C) to accelerate reaction kinetics while avoiding decomposition .
- Purification : Employ C18 reverse-phase column chromatography with acetonitrile/water gradients for high-purity isolation .
- Reagent Stoichiometry : Optimize equivalents of coupling agents (e.g., N,N,N’,N’-tetramethylazodicarboxamide) to minimize side reactions .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent skin/eye contact and inhalation. Inspect gloves for integrity before use .
- Storage : Store in tightly sealed containers under refrigeration (2–8°C) to prevent moisture absorption and degradation. Avoid incompatible materials like strong oxidizers .
- Spill Management : Collect spills using vacuum systems or non-reactive absorbents; avoid environmental release .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm spirocyclic structure and Boc-group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity.
- HPLC : Reverse-phase HPLC with UV detection quantifies purity (>95% recommended for synthetic intermediates) .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity in ring-opening reactions.
- Steric Analysis : Assess steric hindrance from the spirocyclic framework using molecular docking software.
- Solvent Effects : Simulate solvent polarity impacts on reaction pathways (e.g., THF vs. DCM) .
Q. What experimental strategies address contradictions in reported yields for spirocyclic compound syntheses?
- Methodological Answer :
- Parameter Replication : Standardize reaction conditions (temperature, solvent batch, catalyst purity) across labs.
- Analytical Validation : Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis vs. HPLC).
- Byproduct Profiling : Use LC-MS to identify and quantify side products (e.g., Boc-group hydrolysis) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- pH Profiling : Expose the compound to buffers (pH 1–13) and monitor Boc-group cleavage via ¹H NMR .
Q. What methodologies are suitable for evaluating the environmental impact of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
